10-Pyrenedecanoic acid
Overview
Description
10-Pyrenedecanoic acid, also known as 10-(1-Pyrenyl)decanoic acid, is a fluorescent lipid analog. This compound is widely used for labeling membranes and measuring membrane fluidity due to its unique fluorescent properties. The molecular formula of this compound is C26H28O2, and it has a molecular weight of 372.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Pyrenedecanoic acid can be synthesized through a multi-step process involving the coupling of pyrene with a decanoic acid derivative. One common method involves the reaction of pyrene with 10-bromodecanoic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 10-Pyrenedecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of pyrene derivatives with oxidized functional groups.
Reduction: Formation of 10-pyrenedecanol.
Substitution: Formation of brominated or nitrated pyrene derivatives.
Scientific Research Applications
10-Pyrenedecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and lipid interactions.
Biology: Employed in the labeling of cellular membranes to investigate membrane fluidity and lipid organization.
Medicine: Utilized in drug delivery research to track the distribution and interaction of lipid-based drug carriers.
Industry: Applied in the development of biosensors and diagnostic tools due to its fluorescent properties
Mechanism of Action
The mechanism of action of 10-Pyrenedecanoic acid involves its incorporation into lipid bilayers and membranes. The pyrene moiety provides strong fluorescence, allowing researchers to monitor membrane dynamics and fluidity. The compound interacts with lipid molecules, and its fluorescence properties change based on the local environment, providing insights into membrane behavior .
Comparison with Similar Compounds
- 1-Pyrenebutyric acid
- 1-Pyreneacetic acid
- 1-Pyrenecarboxylic acid
- 1-Pyrenemethanol
Comparison: 10-Pyrenedecanoic acid is unique due to its long aliphatic chain, which enhances its ability to integrate into lipid bilayers and membranes. This property makes it particularly useful for studying membrane fluidity and dynamics compared to shorter-chain pyrene derivatives .
Properties
IUPAC Name |
10-pyren-4-yldecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)15-7-5-3-1-2-4-6-10-21-18-22-13-8-11-19-16-17-20-12-9-14-23(21)26(20)25(19)22/h8-9,11-14,16-18H,1-7,10,15H2,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALWPWSSDPKDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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